2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound combines the structural features of benzofuran and quinoline, making it a unique candidate for various scientific research applications.
Mechanism of Action
Target of action
The compound “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” contains a benzofuran ring, which is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical pathways
Benzofuran derivatives have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The solubility and stability of the compound could be influenced by the benzofuran ring and the carboxylic acid group .
Result of action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the enantioselective reduction of homobenzylic ketones using a chiral spiroborate ester catalyst . This step is followed by the cyclization of the intermediate to form the benzofuran ring. The quinoline moiety is then introduced through a series of condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient reaction conditions to minimize waste and reduce production costs. The process may also involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Various substituents can be introduced at different positions on the benzofuran or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated benzofuran derivatives.
Scientific Research Applications
2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the quinoline moiety.
Quinoline-4-carboxylic acid: Contains the quinoline structure but not the benzofuran ring.
Uniqueness
The combination of benzofuran and quinoline structures in 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid provides a unique set of biological activities and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHXYVGXFLZVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.